beta-Hydroxyethyl-2,4-dinitrophenyl disulfide
Overview
Description
Beta-Hydroxyethyl-2,4-dinitrophenyl disulfide, also known as HEDD, is a chemical compound with the CAS Registry Number 955-59-9 . It is used for characterizing protein thiol groups .
Chemical Reactions Analysis
The interconversion between dithiol and disulfide groups is a redox reaction: the free dithiol form is in the reduced state, and the disulfide form is in the oxidized state .Scientific Research Applications
1. Sulfhydryl Groups in Proteins
β-Hydroxyethyl-2,4-dinitrophenyl disulfide has been utilized in the study of sulfhydryl groups in proteins, such as human ceruloplasmin. Witwicki and Zakrzewski (1969) used this compound to determine sulfhydryl groups in human ceruloplasmin, finding one sulfhydryl group in the native form and additional groups upon treatment with urea and EDTA. This study highlighted the compound's utility in revealing the presence and accessibility of sulfhydryl groups in protein structures (Witwicki & Zakrzewski, 1969).
2. Hydrolysis of Sulfate Esters
Davis et al. (1991) investigated the acceleration of sulfate ester hydrolysis in hydrophobic environments. They found that 2,4-dinitrophenyl sulfate hydrolysis is accelerated in mixed solvent systems with reduced water content and by methylated β-cyclodextrin derivatives. This research demonstrates the compound's role in understanding chemical reactions in varied environments (Davis et al., 1991).
3. Protein Carbonylation Studies
Dalle-Donne et al. (2009) explored protein carbonylation, a marker of severe protein oxidation, using 2,4-dinitrophenylhydrazine (DNPH) which reacts with sulfenic acids to form a DNPH adduct. This study illuminates the compound's application in protein oxidation research, particularly in the context of cysteine residue analysis (Dalle-Donne et al., 2009).
4. Organometallic Chemistry
In organometallic chemistry, Lam and Senoffi (1973) demonstrated the reaction of 2,4-dinitrophenyl disulfides with trans-IrX(CO)(PPh3)2, leading to the formation of oxidative-elimination products. This research provides insights into the reactivity of disulfides in organometallic reactions and their potential applications in the synthesis of complex compounds (Lam & Senoffi, 1973).
5. Enzymatic Activity and Modification
Nomura et al. (1987) used methyl 2,4-dinitrophenyl disulfide (MDPS) to study the modification of sulfhydryl groups in soybean beta-amylase, revealing the impact of such modifications on enzymatic activity and substrate interaction. This research is significant for understanding the role of specific amino acid residues in enzyme function and regulation (Nomura et al., 1987).
6. Synthesis and Amination Studies
Legault and Charette (2003) described the efficient synthesis of O-(2,4-dinitrophenyl)hydroxylamine, highlighting its application in amination studies and the synthesis of substituted N-benzoyliminopyridinium ylides. This compound's synthesis and applications demonstrate its versatility in organic synthesis and the development of novel chemical structures (Legault & Charette, 2003).
Safety and Hazards
Properties
IUPAC Name |
2-[(2,4-dinitrophenyl)disulfanyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O5S2/c11-3-4-16-17-8-2-1-6(9(12)13)5-7(8)10(14)15/h1-2,5,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJKMEXOTPHRIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241861 | |
Record name | beta-Hydroxyethyl-2,4-dinitrophenyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955-59-9 | |
Record name | beta-Hydroxyethyl-2,4-dinitrophenyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955599 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Hydroxyethyl-2,4-dinitrophenyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10241861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.